

Application Note: Identification of Chrome Orange in Art using Raman Spectroscopy

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Compound of Interest

Compound Name: Chrome Orange

Cat. No.: B12721388

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Introduction

Chrome orange, a basic lead chromate (Pb_2OCrO_4), was a popular pigment in the 19th and early 20th centuries, prized for its vibrant orange hue.^[1] The identification of this pigment in artworks is crucial for art historical research, authentication, and conservation, as lead-based pigments can exhibit degradation and darkening over time. Raman spectroscopy is a powerful, non-destructive analytical technique ideally suited for the in-situ identification of pigments in valuable and delicate works of art.^{[2][3]} This application note provides a detailed protocol for the identification of **Chrome Orange** in artworks using Raman spectroscopy.

Principle of Raman Spectroscopy for Pigment Identification

Raman spectroscopy involves illuminating a sample with a monochromatic laser source. The laser light interacts with the molecules of the sample, causing vibrational transitions. While most of the scattered light has the same frequency as the incident laser light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency, known as the Raman shift, is characteristic of the specific molecular bonds and crystal structure of the material. By analyzing the Raman spectrum, a unique "molecular fingerprint" of the pigment can be obtained, allowing for its unambiguous identification.^{[2][3]}

Advantages of Raman Spectroscopy for Art Analysis

- **Non-destructive and Non-invasive:** Analysis can be performed directly on the artwork without the need for sampling.[\[2\]](#)[\[3\]](#)
- **High Specificity:** Provides a unique spectral fingerprint for different pigments, enabling clear identification.
- **High Spatial Resolution:** Allows for the analysis of individual pigment grains, which is crucial for studying complex paint mixtures.
- **Versatility:** Can be used to identify a wide range of organic and inorganic pigments.[\[3\]](#)

Data Presentation: Characteristic Raman Peaks of Orange Pigments

The following table summarizes the characteristic Raman peaks for **Chrome Orange** and other common orange pigments found in art, allowing for their differentiation.

Pigment Name	Chemical Formula	Major Characteristic Raman Peaks (cm ⁻¹)
Chrome Orange	Pb ₂ OCrO ₄	~324, 342, 355, 380, 825, 846 [4]
Minium (Red Lead)	Pb ₃ O ₄	~120, 150, 224, 312, 390, 548 [5]
Realgar	As ₄ S ₄	~184, 195, 221, 254, 344
Cadmium Orange	CdS/CdSe	~300 (broad), ~600 (broad) [6]
Molybdate Orange	Pb(Cr,S,Mo)O ₄	~824, 1179 [7]

Note: The exact peak positions may vary slightly depending on the specific composition of the pigment, the presence of impurities, and the instrument used for analysis.

Experimental Protocol: In-Situ Identification of Chrome Orange

This protocol outlines the steps for the non-destructive identification of **Chrome Orange** in a work of art using a portable Raman spectrometer.

1. Instrumentation and Safety Precautions

- **Instrumentation:** A portable Raman spectrometer equipped with multiple excitation laser wavelengths (e.g., 532 nm, 785 nm) is recommended. The use of different lasers helps to mitigate fluorescence, which can obscure the Raman signal.[3] A microscope objective or a fiber optic probe allows for precise targeting of the analysis area.
- **Safety:**
 - Never look directly into the laser beam.
 - Always wear appropriate laser safety goggles corresponding to the laser wavelength in use.
 - Ensure that the laser power is set to the lowest possible level required to obtain a good quality spectrum to avoid any potential damage to the artwork.

2. Instrument Setup and Calibration

- **Power On and Stabilize:** Turn on the spectrometer and laser source and allow them to stabilize according to the manufacturer's instructions. This typically takes 15-30 minutes.
- **Wavelength Selection:** Start with a lower energy laser, such as a 785 nm laser, to minimize the risk of fluorescence. If the fluorescence is still too high, a longer wavelength laser (e.g., 852 nm or 1064 nm) might be necessary. If the signal-to-noise ratio is poor with the 785 nm laser, a shorter wavelength laser (e.g., 532 nm) can be tested cautiously, as it may induce fluorescence but can also provide a stronger Raman signal for some pigments.
- **Calibration:** Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., a silicon wafer, polystyrene). This ensures the accuracy of the measured Raman shifts.

3. Sample Analysis

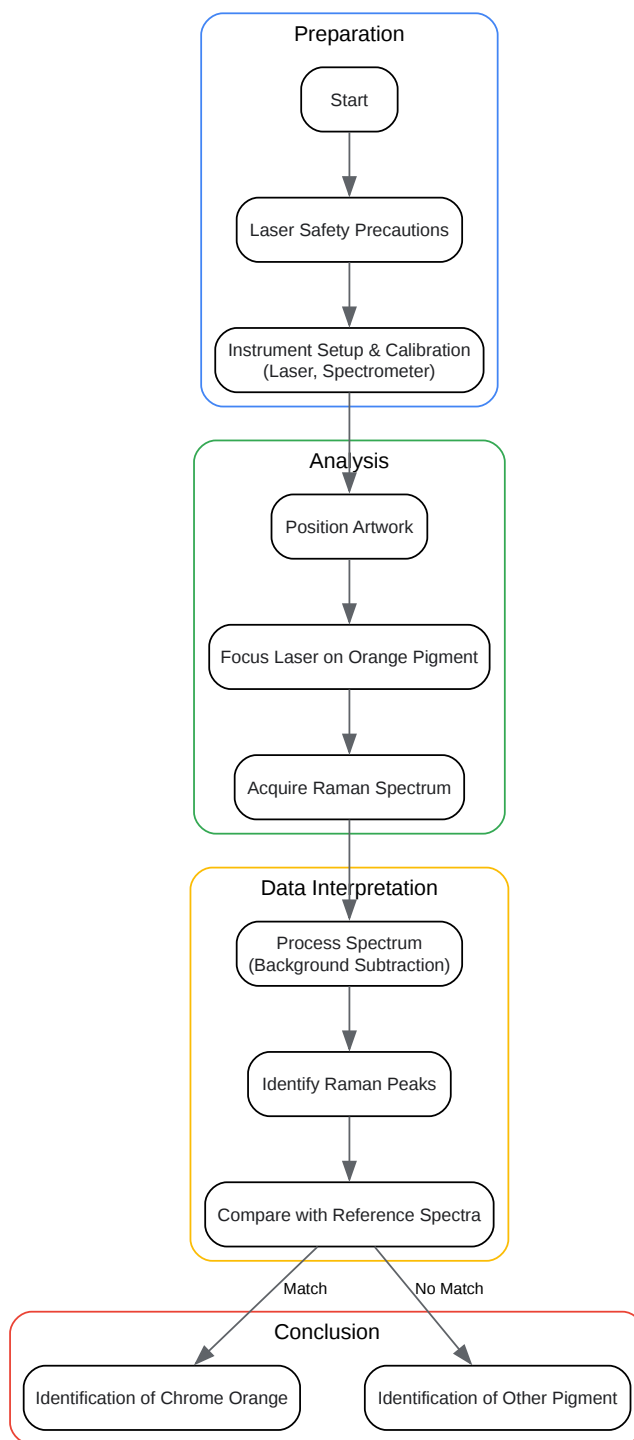
- **Positioning:** Carefully position the artwork so that the area of interest is accessible to the Raman probe or microscope objective. Ensure the artwork is stable and secure.
- **Focusing:** Using the instrument's targeting system (e.g., a camera), focus the laser spot on the specific orange-colored area to be analyzed. The spot size is typically in the micrometer range, allowing for the analysis of individual pigment grains.
- **Acquisition Parameters:**
 - **Laser Power:** Start with a low laser power (e.g., < 5 mW) and gradually increase if necessary. The goal is to use the minimum power required to obtain a spectrum with a good signal-to-noise ratio.
 - **Integration Time:** Begin with a short integration time (e.g., 1-5 seconds).
 - **Accumulations:** Start with a small number of accumulations (e.g., 2-5).
- **Spectrum Acquisition:** Acquire the Raman spectrum. If the spectrum is noisy, increase the integration time and/or the number of accumulations. If the background shows a broad, intense signal (fluorescence), try adjusting the focus or moving to a slightly different spot. If fluorescence persists, switch to a longer wavelength laser.

4. Data Processing and Interpretation

- **Background Subtraction:** If fluorescence is present, use the spectrometer's software to perform a baseline correction or background subtraction to isolate the Raman peaks.
- **Peak Identification:** Identify the positions of the major Raman peaks in the acquired spectrum.
- **Database Comparison:** Compare the identified peak positions with the data in the reference table above and/or with a spectral library of artists' pigments. A close match of the major peaks to those of **Chrome Orange** confirms its presence.

Mandatory Visualization

Workflow for the Identification of Chrome Orange in Art

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com